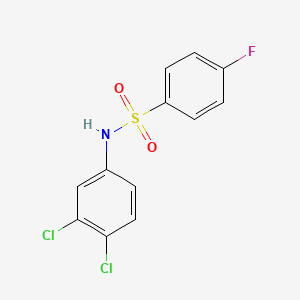

![molecular formula C21H18FNO2 B5572602 N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)

N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide belongs to a class of organic compounds known as acetamides, characterized by the presence of an acetamide group attached to aromatic rings. Compounds in this class often exhibit a wide range of biological activities and are of interest in the development of new pharmaceuticals and materials.

Synthesis Analysis

Synthesis of acetamide derivatives typically involves the acylation of aromatic amines with acyl chlorides or anhydrides in the presence of a base. For example, novel acetamides with anti-inflammatory activity were synthesized by reacting pyrazole derivatives with substituted acetamides, highlighting the versatility of acetamide synthesis routes (K. Sunder & Jayapal Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using techniques such as NMR, IR, and X-ray diffraction analysis. For instance, the crystal structure of a dibromo-N-(4-fluorophenyl)acetamide was determined, revealing hydrogen bonding and the spatial arrangement of the molecule (Xiangjun Qian et al., 2012).

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research on oxazolidinones, a class of antimicrobial agents, highlights the unique mechanism of bacterial protein synthesis inhibition. Although not directly naming N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, the study on similar oxazolidinone analogs, U-100592 and U-100766, demonstrates significant in vitro antibacterial activities against clinically important pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species. These findings suggest the potential of structurally related compounds in antimicrobial therapy (Zurenko et al., 1996).

Photoreactivity Studies

A study on the photoreactivity of flutamide, a structurally related compound, in different solvents reveals the potential for photo-induced chemical transformations. This research may provide insights into the photostability and phototoxicity of similar acetamide derivatives, including N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, which is crucial for the development of drugs and chemicals exposed to light (Watanabe et al., 2015).

Herbicide and Pesticide Development

The synthesis and evaluation of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity highlight the versatility of acetamide derivatives in developing new compounds with specific biological properties. This research might indicate the broader applicability of N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide in creating novel therapeutic agents (Sunder & Maleraju, 2013).

Antiepileptic Drug Development

Investigations into DSP-0565, a broad-spectrum antiepileptic drug candidate, illustrate the potential for acetamide derivatives in the treatment of epilepsy. Although not the exact compound, the study showcases the chemical framework's capacity for neurological applications, suggesting a possible research avenue for N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide (Tanaka et al., 2019).

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO2/c1-15-6-8-16(9-7-15)17-10-12-18(13-11-17)25-14-21(24)23-20-5-3-2-4-19(20)22/h2-13H,14H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLBSVAWSXNPOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

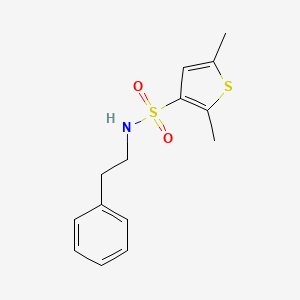

![4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5572524.png)

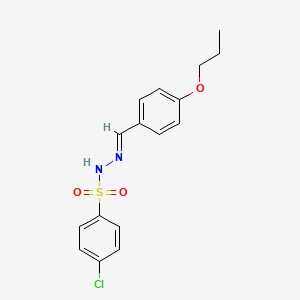

![6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)

![2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)

![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5572570.png)

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)

![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

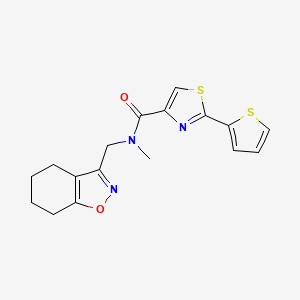

![3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)